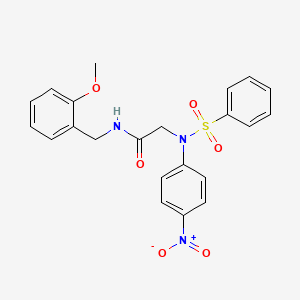![molecular formula C25H21ClN2O4 B3930338 N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930338.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide
説明
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide, also known as CQPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CQPA is a derivative of quinoline, a class of compounds that have shown promising antimicrobial, antiviral, and antitumor properties. In
作用機序
The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the disruption of cellular signaling pathways. This compound has been shown to induce apoptosis, or programmed cell death, in tumor cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit the growth and proliferation of bacteria and fungi by disrupting cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to reduce tumor growth and metastasis, and to improve survival rates in mice with implanted tumors. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, this compound has been shown to have antioxidant properties, reducing oxidative stress and protecting against cellular damage.
実験室実験の利点と制限
One of the main advantages of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide for lab experiments is its potent antitumor and antimicrobial activity, which makes it a useful tool for studying cancer and infectious diseases. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic strategies for cancer and infectious diseases. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as this could enhance its efficacy and reduce potential side effects.
科学的研究の応用
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications, including its use as an antitumor and antimicrobial agent. In vitro studies have shown that this compound exhibits potent antiproliferative and cytotoxic effects against a wide range of tumor cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
特性
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-31-17-11-9-16(10-12-17)23(28-22(29)15-32-18-6-3-2-4-7-18)20-14-21(26)19-8-5-13-27-24(19)25(20)30/h2-14,23,30H,15H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJFUFKLLCAQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3930270.png)
![10-butyryl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930279.png)

![5-chloro-2-[2-(1-piperidinyl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3930293.png)
![7-(3,4-difluorobenzyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3930301.png)
![3-chloro-N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3930310.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3930317.png)
![2-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930320.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930324.png)


![N-[4-(cyanomethyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B3930342.png)
![ethyl 4-{4-[benzyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B3930348.png)
![3-bromo-4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930356.png)